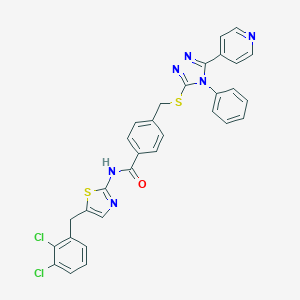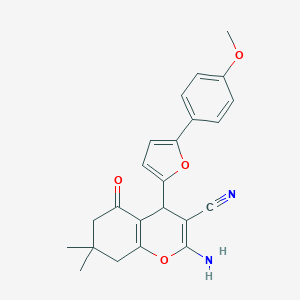![molecular formula C20H12Cl2O4 B285920 4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)
4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as CB-3, and its molecular formula is C20H12Cl2O4.
Mécanisme D'action
The mechanism of action of CB-3 is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in cell growth and division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CB-3 has been found to have a variety of biochemical and physiological effects. Studies have shown that CB-3 can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. CB-3 has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CB-3 has several advantages as a research compound. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicine. However, one limitation of CB-3 is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on CB-3. One area of interest is the development of CB-3-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of CB-3 and to identify specific targets for its activity. Finally, research is needed to explore the potential applications of CB-3 in other fields such as agriculture and material science.
Méthodes De Synthèse
The synthesis of CB-3 involves the reaction of 3-chlorobenzoic acid with 4-hydroxybenzoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CB-3.
Applications De Recherche Scientifique
CB-3 has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that CB-3 has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, CB-3 has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Formule moléculaire |
C20H12Cl2O4 |
|---|---|
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
[4-(3-chlorobenzoyl)oxyphenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C20H12Cl2O4/c21-15-5-1-3-13(11-15)19(23)25-17-7-9-18(10-8-17)26-20(24)14-4-2-6-16(22)12-14/h1-12H |
Clé InChI |
XMUJOCODFRCUBY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)

![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)
![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)



